2-Methyl-5-oxotetrahydrofuran-2-carboxylic acid

Description

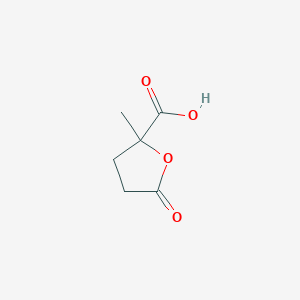

2-Methyl-5-oxotetrahydrofuran-2-carboxylic acid is a tetrahydrofuran derivative featuring a carboxylic acid group at the 2-position and a ketone group at the 5-position, with a methyl substituent on the same carbon as the carboxylic acid. This compound belongs to the class of γ-lactone-carboxylic acids, which are structurally related to cyclic esters with additional functional groups. Notably, commercial availability of this compound is marked as "discontinued" in building-block catalogs, limiting its current accessibility for research .

Properties

IUPAC Name |

2-methyl-5-oxooxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-6(5(8)9)3-2-4(7)10-6/h2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCVTCIMBXTXFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Methyl-5-oxotetrahydrofuran-2-carboxylic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in biochemical studies to understand metabolic pathways and enzyme activities.

Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-5-oxotetrahydrofuran-2-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, influencing metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-5-oxotetrahydrofuran-2-carboxylic acid with four structurally related compounds, focusing on substituents, stereochemistry, biological activity, and applications.

(2S)-5-Oxotetrahydrofuran-2-carboxylic Acid

- Structure : Lacks the methyl group at the 2-position but retains the ketone and carboxylic acid groups. The (2S)-stereochemistry is explicitly defined .

(2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75)

- Structure : Features an octyl chain at the 2-position, a methylene group at the 4-position, and a carboxylic acid at the 3-position. The (2S,3R)-stereochemistry is critical for activity .

- Activity : A well-studied inhibitor of fatty acid synthase (FASN) and mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS). It suppresses mitochondrial fatty acid synthesis, reducing lipoic acid production and impairing mitochondrial function .

- Key Difference : The octyl and methylene substituents enhance lipophilicity, enabling membrane penetration and interaction with hydrophobic enzyme pockets. This contrasts with the smaller methyl group in the target compound, which may limit similar biological effects .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Structure : A pyrrolidine (5-membered ring with nitrogen) instead of tetrahydrofuran (oxygen-based ring). The ketone and carboxylic acid groups are retained, but the methyl group is on the nitrogen-containing ring .

- Activity: No specific data are provided, but pyrrolidine derivatives are often used in peptidomimetics or as intermediates in drug synthesis.

- Key Difference : The nitrogen atom introduces hydrogen-bonding capabilities and alters ring electronics, distinguishing it from oxygen-based tetrahydrofuran analogs .

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic Acid

- Structure : Contains a methoxyphenyl substituent at the 2-position and a carboxylic acid at the 3-position. The (2R,3R)-stereochemistry is specified .

- Activity: No direct functional data are available, but aromatic substituents like methoxyphenyl may confer affinity for aromatic-binding enzyme domains or receptor targets.

Comparative Data Table

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The methyl group in this compound may modulate steric effects compared to analogs like C75, but its biological relevance remains unverified.

- Synthetic Utility : Discontinued status of the target compound underscores the need for alternative routes to access this scaffold for further study .

Biological Activity

2-Methyl-5-oxotetrahydrofuran-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of microbial metabolism and its implications in various biochemical pathways. This article reviews the biological activity of this compound, focusing on its enzymatic interactions, metabolic pathways, and potential applications in health and disease.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with a carboxylic acid functional group, contributing to its reactivity and biological significance. Its structural characteristics allow it to participate in various metabolic transformations within microbial systems and potentially in mammalian systems.

Microbial Metabolism

Recent studies have highlighted the role of this compound in microbial metabolism, particularly in the context of flavor formation in fermented products. It has been shown that this compound is involved in metabolic pathways associated with the degradation of fatty acids and terpenoids, which are crucial for flavor development in food products like tobacco .

Key Findings:

- Enzymatic Activity : The compound is linked to the secretion of enzymes such as lipoxygenase and peroxidase by specific microbial strains, enhancing the degradation of fatty acids and terpenoids .

- Flavor Compounds : The metabolism of this compound leads to the production of volatile compounds that contribute to aroma and flavor profiles, essential for quality improvement in aged products .

Potential Therapeutic Applications

The compound's structural analogs, particularly those inhibiting fatty-acid synthase (FASN), have been studied for their anticancer properties. For instance, 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) has been identified as a potent FASN inhibitor with significant effects on mitochondrial function .

Research Insights:

- Mitochondrial Dysfunction : C75 treatment results in increased reactive oxygen species (ROS) production and impaired mitochondrial function, suggesting that derivatives of this compound may have therapeutic implications in cancer treatment by targeting mitochondrial metabolic pathways .

- Cell Viability : Studies indicate that C75 affects cell viability through mechanisms involving mitochondrial dysfunction, highlighting the need for further exploration of its derivatives as potential therapeutic agents .

Data Table: Biological Activities and Effects

Case Studies

-

Microbial Community Analysis :

A study investigated the impact of microbial communities on the aging process of fermented tobacco. The presence of this compound was linked to enhanced enzymatic activity leading to improved flavor profiles during fermentation. The analysis revealed significant correlations between dominant bacterial genera and the production of desirable flavor compounds . -

Cancer Cell Studies :

Research on C75 demonstrated its effects on human embryonic kidney (HEK) cells, where it induced mitochondrial dysfunction characterized by increased ROS levels and decreased cell viability. This study underscores the potential dual role of compounds related to this compound as both beneficial in microbial contexts and detrimental in mammalian cellular environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.